molecular formula C9H14BFN2O2 B6292786 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1983153-03-2

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B6292786
M. Wt: 212.03 g/mol
InChI Key: FUFLRCCNGTZOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that has been used in a variety of scientific applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. In addition, the compound contains a fluorine atom, which gives it unique properties. This compound has been studied for its potential applications in medicinal chemistry, drug design, and materials science.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Organic Intermediate : This compound is synthesized as an organic intermediate with pyrazole heterocycle and borate functional group. The compound's structure is confirmed by various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations validate the molecular structure, indicating its utility in chemical synthesis (Yang et al., 2021).

  • Molecular Structure and Spectroscopic Analysis : Synthesis of this compound involves nucleophilic substitution reactions, with its structure confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations are used for further validation, revealing insights into molecular structure characteristics and conformations (Huang et al., 2021).

Molecular Electronics and Luminescence

  • Use in Luminescent Polymers : The compound is utilized in the synthesis of deeply colored polymers with isoDPP units in the main chain. These polymers demonstrate significant molecular weights and solubility in common organic solvents, indicating potential applications in molecular electronics (Welterlich et al., 2012).

  • Fluorene Copolymers and Luminescent Properties : It plays a role in the synthesis of fluorene copolymers, showing applications in luminescent properties. These copolymers exhibit absorption peaks at specific wavelengths, with photoluminescence spectra displaying emissions from both the main chain and specific units, hinting at applications in photonic devices (Cheon et al., 2005).

Antimicrobial Studies

  • Synthesis and Antimicrobial Activity : Research shows the synthesis of this compound with variations leading to significant antibacterial and antifungal activities. This highlights its potential use in developing new antimicrobial agents (Gadakh et al., 2010).

  • Molecular Modeling in Antimicrobial Studies : The compound's derivatives have been studied for antimicrobial properties, with some showing promising results. Molecular modeling studies are used to understand the pharmacological interactions, indicating its relevance in drug development (Menozzi et al., 2004).

properties

IUPAC Name

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BFN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFLRCCNGTZOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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